

URB602: A Technical Guide to a Modulator of the Endocannabinoid System

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Compound of Interest

Compound Name: Cyclohexyl phenylcarbamate

Cat. No.: B1582200

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This technical guide provides an in-depth exploration of URB602, a significant chemical probe in the study of the endocannabinoid system. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, mechanism of action, and practical applications of URB602, grounded in authoritative scientific literature.

Core Chemical Identity of URB602

URB602 is a synthetic compound that has garnered considerable interest for its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). A thorough understanding of its chemical identity is paramount for its application in research.

Chemical Structure and Nomenclature

The foundational identity of URB602 lies in its chemical structure. It is a carbamate derivative with a biphenyl moiety.

- IUPAC Name: cyclohexyl N-(3-phenylphenyl)carbamate^[1]
- Molecular Formula: C₁₉H₂₁NO₂^{[1][2][3]}
- Molecular Weight: 295.4 g/mol ^[1]
- CAS Number: 565460-15-3^{[1][2][3][4]}

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, URB602 is referred to by several names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

- URB-602[1]
- URB 602[1][5]
- Cyclohexyl [1,1'-biphenyl]-3-ylcarbamate[1]
- biphenyl-3-ylcarbamic acid cyclohexyl ester[1]
- N-[1,1'-Biphenyl]-3-yl-carbamic acid cyclohexyl ester[3][5][6]

A summary of the key chemical identifiers is presented in Table 1.

Identifier	Value
IUPAC Name	cyclohexyl N-(3-phenylphenyl)carbamate
Molecular Formula	C ₁₉ H ₂₁ NO ₂
Molecular Weight	295.4 g/mol
CAS Number	565460-15-3
SMILES	<chem>C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3</chem> [1][2]
InChI	InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)

Mechanism of Action: Modulating Endocannabinoid Tone

URB602's primary pharmacological effect is the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This inhibition leads to an increase in the levels of

the endocannabinoid 2-AG.

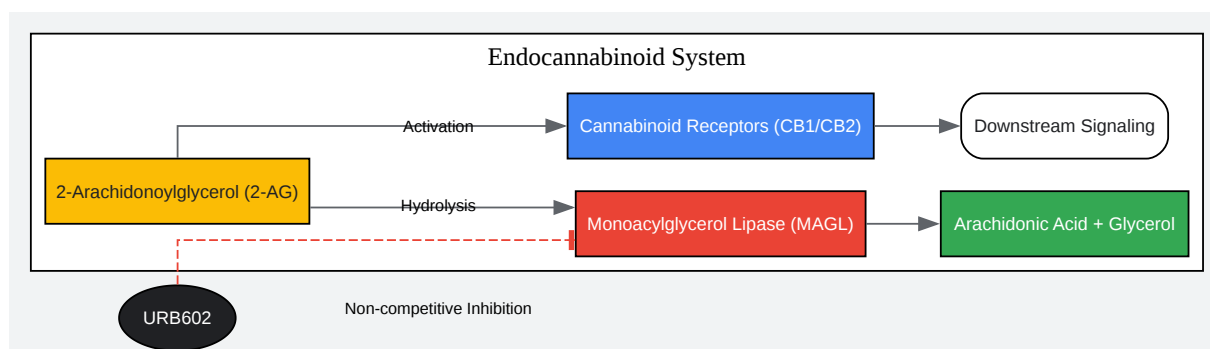
The Role of MAGL in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-AG, and the enzymes responsible for their synthesis and degradation. MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[7]

URB602 as a Non-Competitive Inhibitor of MAGL

URB602 inhibits MAGL through a non-competitive mechanism.[1][2][5] This means that URB602 does not bind to the active site of the enzyme where 2-AG binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. Studies have shown that this inhibition is rapid and partially reversible.[1][2]

The following diagram illustrates the mechanism of action of URB602.



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URB602's inhibitory action on MAGL.

Selectivity Profile

The selectivity of a chemical probe is a critical parameter. While initially reported as a selective MAGL inhibitor, subsequent studies have presented a more nuanced picture of URB602's selectivity, particularly concerning fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.

Some studies have shown that URB602 has little effect on FAAH activity, diacylglycerol lipase, or COX-2.^{[5][8]} However, other in vitro studies have indicated that URB602 can inhibit FAAH with a potency similar to its inhibition of MAGL, suggesting a lack of selectivity under certain experimental conditions.^{[4][6][9][10]} Despite the in vitro findings, in vivo studies have demonstrated that administration of URB602 leads to an increase in 2-AG levels without significantly altering anandamide levels, suggesting a functional selectivity in a more complex biological environment.^[5] This discrepancy highlights the importance of careful experimental design and interpretation of results.

Quantitative Data on URB602 Activity

The inhibitory potency of URB602 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

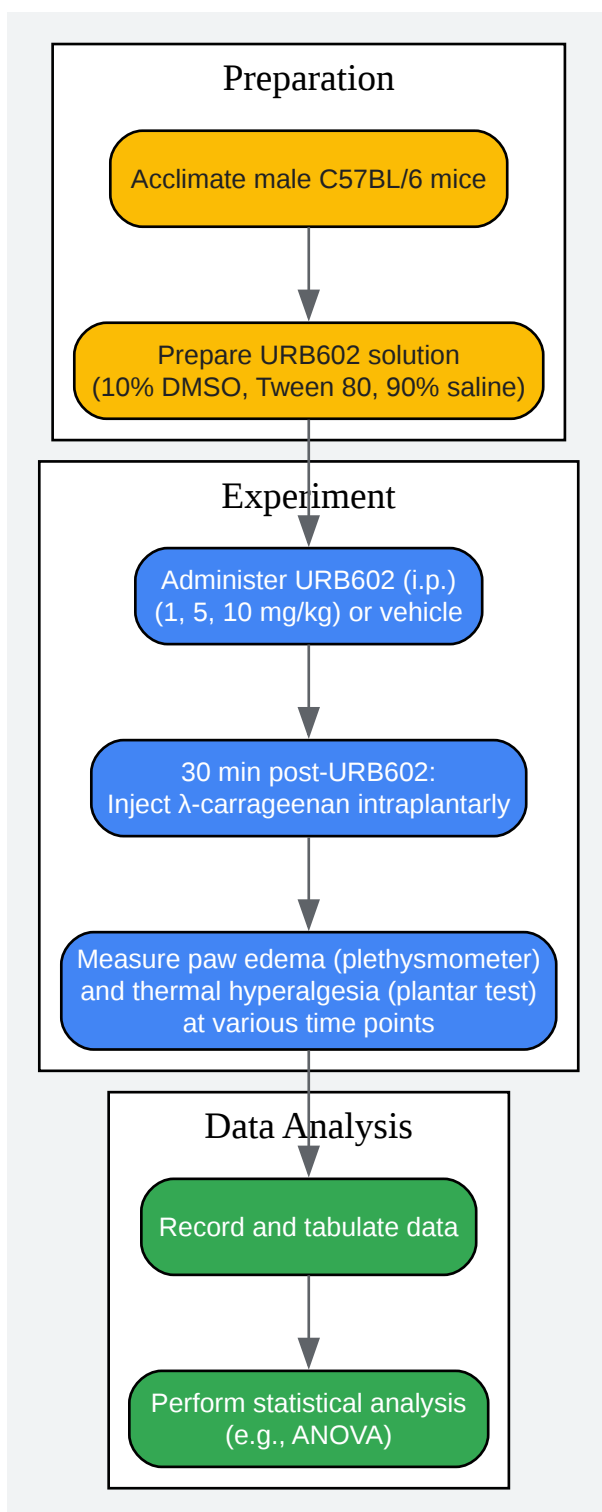
System	IC ₅₀ (μM)	Reference
Rat Brain MAGL	28 ± 4	^[2]
Recombinant Rat MGL	223 ± 63	^{[1][2]}
Non-purified MGL in HeLa cells	81 ± 13	^[2]
2-Oleoylglycerol (2-OG) hydrolysis in rat brain cytosolic fractions	25	^{[4][6]}
Anandamide hydrolysis in rat brain membranes	17	^[6]

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing URB602 in their studies. These are based on methodologies described in the scientific literature.

In Vivo Anti-Inflammatory and Anti-Nociceptive Murine Model

This protocol is adapted from studies investigating the effects of URB602 in a carrageenan-induced inflammation model in mice.[\[3\]](#)[\[5\]](#)



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Sources

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